![molecular formula C12H12 B12553641 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 189763-26-6](/img/structure/B12553641.png)
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene: is a chemical compound with a unique structure that includes a cyclopropane ring fused to an indene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of an indene derivative. One common method is the reaction of indene with an appropriate vinyl halide under basic conditions to form the ethenyl group. The cyclopropane ring can be introduced through a Simmons-Smith reaction, which involves the reaction of the vinylindene with diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethenyl group or the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., Br₂), and nucleophilic substitutions can be carried out using organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cyclopropane derivatives .
Aplicaciones Científicas De Investigación
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry: Research into its potential biological activities and interactions with biological targets is ongoing.
Environmental Science: Its derivatives are studied for their roles in environmental processes and as potential environmental contaminants
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets through its reactive ethenyl and cyclopropane groups. These groups can participate in various chemical reactions, such as cycloadditions and ring-opening reactions, which can lead to the formation of new chemical bonds and structures. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,1a,6,6a-Tetrahydrocycloprop[a]indene: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
5-Bromo-1,1a,6,6a-tetrahydrocycloprop[a]indene: Contains a bromine atom instead of an ethenyl group, leading to different reactivity and applications.
5-Substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles: These compounds have a similar ethenyl group but are part of a different chemical class with distinct properties and uses.
Uniqueness
The presence of both an ethenyl group and a cyclopropane ring fused to an indene system makes 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene unique. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
189763-26-6 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
5-ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C12H12/c1-2-8-4-3-5-10-11(8)6-9-7-12(9)10/h2-5,9,12H,1,6-7H2 |
Clave InChI |
SMPNFBXRKAAWDX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C2CC3CC3C2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)
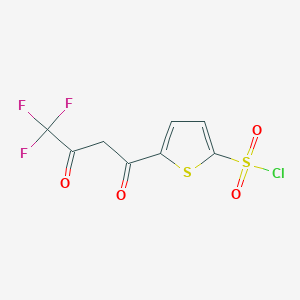

![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
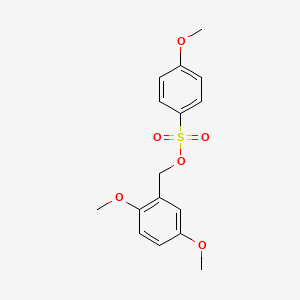
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)
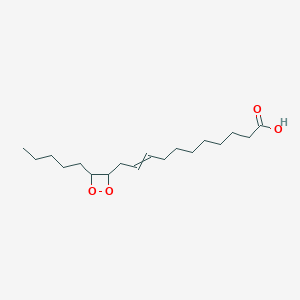

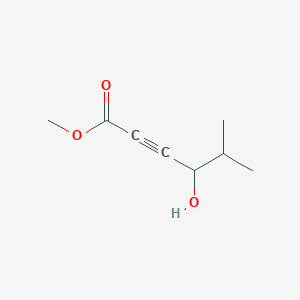

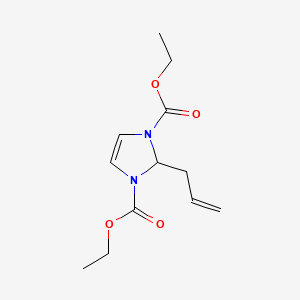
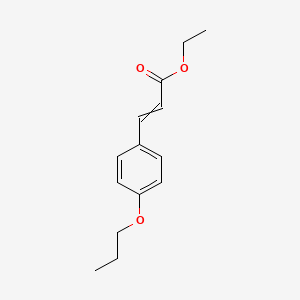
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
